molecular formula C47H39BrI2NO2PS B13638594 N-[2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

N-[2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

Cat. No.: B13638594
M. Wt: 1046.6 g/mol
InChI Key: RUXBVKQNDMIKKN-UHFFFAOYSA-N
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Description

The compound “N-[2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine” is a complex organic molecule characterized by its unique structural features, including multiple aromatic rings, sulfur, iodine, and phosphorus atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the core pentacyclic structure, introduction of the bromophenyl and diphenylethyl groups, and incorporation of the cyclohexylmethyl and diiodo substituents. Common synthetic techniques such as nucleophilic substitution, electrophilic aromatic substitution, and cyclization reactions may be employed. Reaction conditions would typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of the synthetic route to minimize costs and maximize efficiency. This could involve the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, it might be investigated for its potential as a drug candidate, particularly if it exhibits biological activity such as enzyme inhibition or receptor binding.

Medicine

In medicine, the compound could be explored for its therapeutic potential in treating diseases, especially if it has unique pharmacological properties.

Industry

In industry, it could be used in the development of new materials, such as polymers or nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. Alternatively, if it acts as a receptor agonist or antagonist, it might bind to the receptor and modulate its activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
  • N-[2-(4-fluorophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C47H39BrI2NO2PS

Molecular Weight

1046.6 g/mol

IUPAC Name

N-[2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

InChI

InChI=1S/C47H39BrI2NO2PS/c48-36-24-26-37(27-25-36)55-47(33-18-8-3-9-19-33)44(32-16-6-2-7-17-32)51(30-31-14-4-1-5-15-31)54-52-45-40(49)28-34-20-10-12-22-38(34)42(45)43-39-23-13-11-21-35(39)29-41(50)46(43)53-54/h2-3,6-13,16-29,31,44,47H,1,4-5,14-15,30H2

InChI Key

RUXBVKQNDMIKKN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CN(C(C2=CC=CC=C2)C(C3=CC=CC=C3)SC4=CC=C(C=C4)Br)P5OC6=C(C7=CC=CC=C7C=C6I)C8=C(O5)C(=CC9=CC=CC=C98)I

Origin of Product

United States

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